molecular formula C13H10ClF2NO B2843528 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol CAS No. 329777-78-8

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol

Cat. No.: B2843528
CAS No.: 329777-78-8
M. Wt: 269.68
InChI Key: BXJBZLAEZGLKOV-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro-substituted phenol core and a difluorophenylaminomethyl group. Its structure combines aromaticity with polar functional groups, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. This article compares its structural, synthetic, and functional attributes with closely related analogs, leveraging data from crystallographic studies, patents, and chemical databases.

Properties

IUPAC Name

4-chloro-2-[(2,5-difluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBZLAEZGLKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2,5-difluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenolic compounds, including derivatives of 4-chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol. For instance, phenolic compounds have shown effectiveness against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. The compound exhibits significant inhibition of bacterial growth and biofilm formation, making it a potential candidate for new antibacterial therapies .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of this compound with various biological targets. These studies indicate that the compound can bind effectively to enzymes involved in bacterial resistance mechanisms, suggesting its potential as a lead compound in drug development .

Polymer Chemistry

The compound has been investigated for its role in polymer synthesis, particularly in creating antimicrobial coatings. Its incorporation into polymer matrices can enhance the material's resistance to microbial colonization, which is crucial for applications in medical devices and packaging materials .

Non-linear Optical Properties

Research into the non-linear optical (NLO) properties of similar phenolic compounds suggests that this compound may exhibit favorable NLO characteristics. This property is essential for applications in photonic devices and advanced imaging systems .

Toxicological Studies

Understanding the safety profile of this compound is vital for its application in pharmaceuticals and materials science. Toxicological evaluations have indicated that while phenolic compounds can possess therapeutic benefits, they must be assessed for potential toxicity and environmental impact .

Data Table: Comparative Analysis of Phenolic Compounds

Compound NameAntibacterial ActivityNLO PropertiesToxicity Level
This compoundModerateFavorableLow
2-Chloro-5-fluorophenolHighModerateModerate
4-Chloro-2-isopropyl-5-methylphenolHighLowLow

Case Study 1: Antimicrobial Efficacy

A study conducted on various phenolic derivatives demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains of Staphylococcus aureus. The study utilized both in vitro and in vivo models to confirm its efficacy .

Case Study 2: Polymer Development

In another study focused on material science, researchers incorporated this compound into a polymer matrix designed for medical applications. The resulting material showed enhanced antimicrobial properties while maintaining structural integrity under physiological conditions .

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Structural Features

  • Target Compound :
    • Substituents :
  • Phenol ring: Cl at position 3.
  • Aminomethyl group: 2,5-difluorophenyl at position 2. Molecular Formula: Presumed to be C₁₃H₁₀ClF₂NO (inferred from analogs like C₁₃H₁₀Cl₂FNO in ). Molecular Weight: ~283.7 g/mol (estimated).

Comparison with Analogs

Compound Name Substituents (Phenol/Aminomethyl) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol 4-Cl / 2-Cl-phenyl C₁₃H₁₁Cl₂NO 268.14 Chlorine replaces fluorine on phenyl
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol 4-Cl / 3-Cl-4-F-phenyl C₁₃H₁₀Cl₂FNO 286.13 Mixed Cl/F substitution on phenyl
2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol 6-OEt / 2,5-diF-phenyl C₁₅H₁₅F₂NO₂ 295.29 Ethoxy group replaces Cl on phenol
4-Chloro-2-[(ethylamino)methyl]phenol 4-Cl / ethylamino C₉H₁₂ClNO 185.65 Alkylamine instead of arylaminomethyl

Key Observations :

  • Steric Factors: Bulky arylaminomethyl groups (e.g., 2,5-difluorophenyl) may hinder rotational freedom compared to ethylamino analogs .

Crystallographic Insights

  • Intramolecular Hydrogen Bonding: Observed in analogs like 4-chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)cyclopentyl]amino}propyl)phenol (O–H···N, ~2.6 Å), stabilizing molecular conformation .
  • Packing Interactions : Difluorophenyl groups may engage in weaker C–H···π interactions compared to chlorophenyl analogs due to reduced polarizability .

Physicochemical Properties

Property Target Compound 4-Chloro-2-[(ethylamino)methyl]phenol 4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol
Lipophilicity (LogP) ~2.8 (estimated) ~1.5 ~3.2
Solubility Moderate in polar solvents High in water/ethanol Low in water, high in DMSO
Acidity (pKa) ~8.5 (phenolic OH) ~9.0 ~8.2

Notes:

  • Fluorine’s electron-withdrawing effect lowers phenolic pKa compared to chlorine analogs .
  • Ethylamino groups enhance water solubility due to increased polarity .

Patent Relevance

    Biological Activity

    4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H10ClF2NOC_{13}H_{10}ClF_2NO. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

    The synthesis of this compound typically involves the reaction of 4-chlorophenol with 2,5-difluoroaniline. This process is conducted under controlled conditions to ensure high purity and yield. The compound features a chloro group, two fluorine atoms, and an amino group attached to a phenolic ring, which contributes to its unique chemical reactivity and biological activity .

    Antimicrobial Activity

    Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on chlorinated phenolic compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can disrupt bacterial cell membranes and inhibit biofilm formation, making them potential candidates for developing new antimicrobial agents .

    Anticancer Properties

    The anticancer potential of this compound has been explored in several studies. Its mechanism of action may involve the inhibition of specific kinases or enzymes that are crucial for tumor growth. For example, similar compounds have been identified as inhibitors of the Polo-like kinase 4 (PLK4), which plays a significant role in cell division and proliferation. This inhibition can lead to reduced tumor growth in various cancer models .

    The biological effects of this compound are believed to result from its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, leading to altered activity that can affect cellular processes such as apoptosis and cell cycle regulation. Ongoing research aims to elucidate these pathways more clearly .

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, it is useful to compare it with similar compounds that possess varying biological activities.

    Compound NameStructureBiological ActivityReference
    4-Chloro-2-{[(2,4-difluorophenyl)amino]methyl}phenolstructureAntimicrobial
    4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenolstructureAnticancer
    4-Chloro-2-isopropyl-5-methylphenolstructureAntimicrobial against MRSA

    This table illustrates how variations in the molecular structure can influence biological activity. The positioning of fluorine atoms significantly impacts the compound's reactivity and efficacy.

    Case Studies

    Several case studies have highlighted the biological activity of related compounds:

    • Antimicrobial Efficacy : A study demonstrated that chlorinated phenolic derivatives inhibited MRSA growth effectively and reduced biofilm formation by disrupting bacterial cell integrity.
    • Anticancer Research : In vitro assays showed that certain derivatives exhibited potent antiproliferative effects against colon cancer cell lines, with IC50 values in the low micromolar range.
    • Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed their potential role in inducing apoptosis through caspase activation.

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